REACTION_SMILES
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[CH3:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[Cl:1][CH2:2][C:3](=[O:4])[Cl:5].[F:6][c:7]1[c:8]([NH:16][CH3:17])[cH:9][cH:10][c:11]([N+:13](=[O:14])[O-:15])[cH:12]1>>[Cl:1][CH2:2][C:3](=[O:4])[N:16]([c:8]1[c:7]([F:6])[cH:12][c:11]([N+:13](=[O:14])[O-:15])[cH:10][cH:9]1)[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1ccc([N+](=O)[O-])cc1F
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Name
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Type
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product
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Smiles
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CN(C(=O)CCl)c1ccc([N+](=O)[O-])cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |